



Application Notes and Protocols for NEO2734 IC50 in Cancer Cell Lines

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Compound of Interest		
Compound Name:	NEO2734	
Cat. No.:	B2955155	Get Quote

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Introduction

NEO2734 is a novel, orally active small molecule inhibitor that demonstrates a dual mechanism of action by targeting both the Bromodomain and Extra-Terminal domain (BET) family of proteins and the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) histone acetyltransferases.[1][2] This dual inhibition disrupts key epigenetic and transcriptional programs essential for cancer cell proliferation and survival. By simultaneously targeting these critical nodes in oncogenic signaling, **NEO2734** has shown potent anti-proliferative activity across a broad range of cancer types, with particular efficacy observed in hematologic malignancies and prostate cancer.[1] These application notes provide a comprehensive overview of the in vitro activity of **NEO2734**, including its IC50 values in various cancer cell lines, detailed experimental protocols for determining cell viability, and a summary of its mechanism of action.

Data Presentation: NEO2734 IC50 in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values of **NEO2734** in a panel of cancer cell lines after 72 hours of treatment.



Table 1: NEO2734 IC50 Values in a Panel of 60 Cancer Cell Lines



Cancer Type	Cell Line	IC50 (nM)
Leukemia	Median	280
MOLM-13	100	
MV4-11	120	
Lymphoma	Median	300
TMD8	80	_
OCI-Ly10	90	
Prostate Cancer	Median	460
LNCaP	350	_
22Rv1	500	_
Breast Cancer	Median	>1000
MCF7	1200	_
MDA-MB-231	1500	_
Lung Cancer	Median	>1000
A549	1800	_
H1975	2000	_
Colon Cancer	Median	>1000
HCT116	1300	
SW480	1600	_
		_



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(Note: This is a representative subset of the full 60 cell line panel. The complete dataset can be found in the supplementary materials of Spriano et al., Blood Advances 2020)[1]

Table 2: NEO2734 IC50 Values in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines[1]

DLBCL Subtype	Cell Line	IC50 (nM)
ABC	Median	<157
TMD8	80	
OCI-Ly10	90	
		_
GCB	Median	>157
SU-DHL-4	200	
OCI-Ly7	250	_
		_
(Note: The complete dataset for all 27 DLBCL cell lines can be found in the supplementary		_

Experimental Protocols Protocol 1: Determination of IC50 using MTT Cell Viability Assay

materials of Spriano et al., Blood Advances 2020)



This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of **NEO2734** in cancer cell lines using the colorimetric 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- **NEO2734** stock solution (in DMSO)
- 96-well flat-bottom plates
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader (570 nm wavelength)

Procedure:

- Cell Seeding:
 - Trypsinize and count cells, then resuspend in complete culture medium.
 - Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 μL.
 - Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **NEO2734** in complete culture medium from the stock solution.



- Carefully remove the medium from the wells and add 100 μL of the medium containing the different concentrations of NEO2734.
- Include a vehicle control (DMSO at the same final concentration as the highest NEO2734 dose) and a no-cell control (medium only).
- Treat each concentration in triplicate.
- Incubation:
 - Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- MTT Assay:
 - After the incubation period, add 20 μL of MTT solution to each well.
 - Incubate the plates for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
 - \circ Carefully remove the medium and add 150 μL of solubilization buffer to each well to dissolve the formazan crystals.
 - Gently shake the plates for 15 minutes to ensure complete solubilization.
- Data Acquisition and Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Subtract the average absorbance of the no-cell control wells from all other readings.
 - Normalize the data to the vehicle-treated control wells (set as 100% viability).
 - Plot the percentage of cell viability against the logarithm of the NEO2734 concentration.
 - Calculate the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism software).



Protocol 2: Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides an alternative method for determining the IC50 of **NEO2734** using the CellTiter-Glo® assay, which measures ATP levels as an indicator of cell viability.

Materials:

- · Cancer cell lines of interest
- Complete cell culture medium
- NEO2734 stock solution (in DMSO)
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

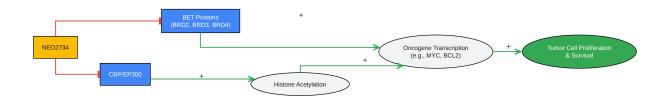
Procedure:

- Cell Seeding:
 - Follow the same procedure as in Protocol 1, using opaque-walled 96-well plates suitable for luminescence readings.
- Compound Treatment:
 - Follow the same procedure as in Protocol 1.
- Incubation:
 - Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- CellTiter-Glo® Assay:
 - Equilibrate the plates to room temperature for approximately 30 minutes.



- Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
- Add 100 μL of the CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
 - Measure the luminescence using a luminometer.
 - Subtract the average background luminescence from all readings.
 - Normalize the data to the vehicle-treated control wells (set as 100% viability).
 - Plot the percentage of cell viability against the logarithm of the NEO2734 concentration.
 - Calculate the IC50 value using non-linear regression analysis.

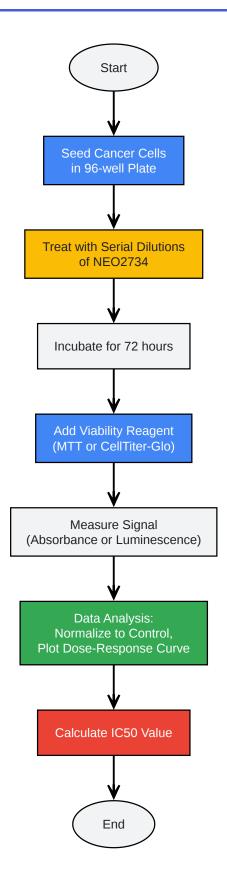
Mandatory Visualizations



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Caption: Mechanism of action of NEO2734.





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Caption: Experimental workflow for IC50 determination.



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References

- 1. Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734 PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Oral BET-CBP/p300 Dual Inhibitor NEO2734 Is Highly Effective in Eradicating Acute Myeloid Leukemia Blasts and Stem/Progenitor Cells PMC [pmc.ncbi.nlm.nih.gov]
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